N-(2-FLUOROPHENYL)-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
N-(2-FLUOROPHENYL)-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the presence of fluorine atoms and a methoxy group, contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Fluorination: Incorporation of fluorine atoms.
Methoxylation: Addition of a methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and a methoxy group may enhance its binding affinity and selectivity. The sulfonamide group can mimic natural substrates, leading to inhibition of enzyme activity or disruption of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE: vs. : The substitution of fluorine with chlorine can significantly alter the compound’s chemical properties and biological activity.
This compound: vs. : The presence of a hydroxyl group instead of a methoxy group can affect the compound’s solubility and reactivity.
Uniqueness
The unique combination of fluorine atoms and a methoxy group in this compound distinguishes it from other sulfonamides. These structural features may enhance its stability, bioavailability, and specificity for certain biological targets.
Properties
IUPAC Name |
2-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4S/c1-20(10-16(21)19-13-6-4-3-5-12(13)18)25(22,23)15-9-11(17)7-8-14(15)24-2/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWPYSHFDZTHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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